molecular formula C15H17Cl2NO4 B11015496 Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B11015496
M. Wt: 346.2 g/mol
InChI Key: BRUHNWZACMQCFS-UHFFFAOYSA-N
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Description

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the 2,4-dichlorophenoxy group and the acetyl group attached to the piperidine ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under controlled conditions, often using catalysts and solvents to facilitate the process. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate is unique due to its specific combination of the piperidine ring and the 2,4-dichlorophenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

IUPAC Name

methyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H17Cl2NO4/c1-21-15(20)10-4-6-18(7-5-10)14(19)9-22-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3

InChI Key

BRUHNWZACMQCFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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